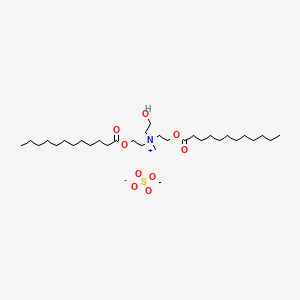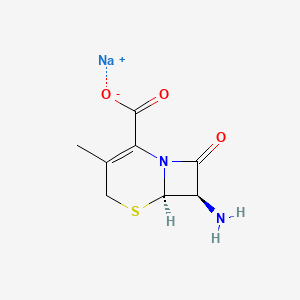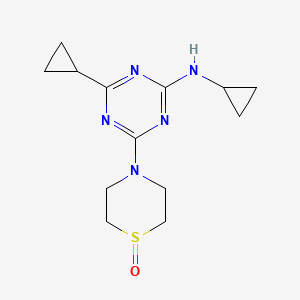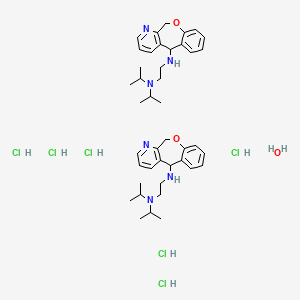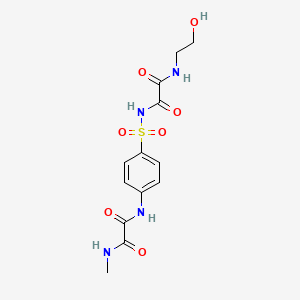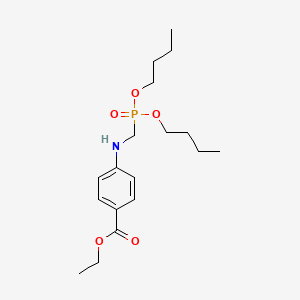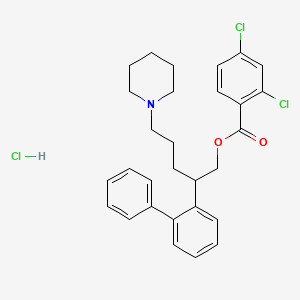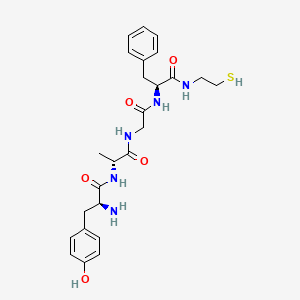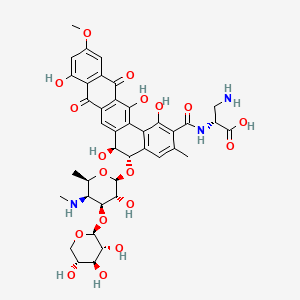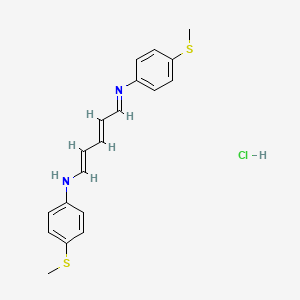![molecular formula C17H21ClN4O5S B12762077 [(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134185-72-1](/img/structure/B12762077.png)
[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex molecule with a fused furofuran ring system and a benzothiazole moiety. Let’s break it down:
-
Furofuran Ring System: : The core structure consists of a hexahydrofuro[3,2-b]furan ring. This ring system is a cyclic ether with six carbon atoms and one oxygen atom. The stereochemistry is specified as (3S,3aR,6S,6aS), indicating the absolute configuration of the chiral centers.
-
Benzothiazole: : Attached to the furofuran ring is a piperazine-derived benzothiazole group. Benzothiazole contains a benzene ring fused with a thiazole ring (containing sulfur and nitrogen atoms). The benzothiazole moiety contributes to the compound’s pharmacological properties.
-
Nitrate and Hydrochloride: : The compound exists as a salt, combining the nitrate anion (NO₃⁻) and the hydrochloride cation (HCl⁺). These counterions affect solubility and stability.
Analyse Chemischer Reaktionen
The compound likely undergoes several chemical reactions:
Oxidation: The furofuran ring could be oxidized to form a furanone or other oxygen-containing derivatives.
Substitution: The benzothiazole group may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrate group could yield an amine or hydroxylamine derivative.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) facilitate nitrate reduction.
Major products would include derivatives of the furofuran and benzothiazole rings.
Wissenschaftliche Forschungsanwendungen
This compound’s applications span various fields:
Medicine: It might exhibit pharmacological effects due to the benzothiazole moiety. Researchers could explore its potential as an antiviral, antitumor, or anti-inflammatory agent.
Chemistry: The complex ring system provides an interesting synthetic challenge, making it relevant for organic synthesis studies.
Industry: If scalable production methods are developed, it could find applications in pharmaceuticals or materials science.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include receptors, enzymes, or cellular pathways. Unfortunately, without specific data, we can’t pinpoint exact targets.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, researchers would compare this compound to existing benzothiazole derivatives. Uniqueness could arise from its specific stereochemistry, ring system, or functional groups.
Remember that this compound’s detailed characterization and applications would require experimental investigations
Eigenschaften
CAS-Nummer |
134185-72-1 |
|---|---|
Molekularformel |
C17H21ClN4O5S |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C17H20N4O5S.ClH/c22-21(23)26-13-10-25-15-12(9-24-16(13)15)19-5-7-20(8-6-19)17-18-11-3-1-2-4-14(11)27-17;/h1-4,12-13,15-16H,5-10H2;1H/t12-,13-,15+,16+;/m0./s1 |
InChI-Schlüssel |
GHWCHVALYRQYKD-JJVCEQENSA-N |
Isomerische SMILES |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C4=NC5=CC=CC=C5S4.Cl |
Kanonische SMILES |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C4=NC5=CC=CC=C5S4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


